N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide
Description
N-(4-Bromo-3-methylphenyl)-6-hydroxynicotinamide is a nicotinamide derivative featuring a bromo-substituted aromatic ring and a hydroxyl group on the pyridine moiety. Its molecular formula is C₁₃H₁₁BrN₂O₂, with a molecular weight of 307.14 g/mol. The compound’s structure comprises a nicotinamide backbone modified with a 4-bromo-3-methylphenyl group at the amide nitrogen and a hydroxyl group at the 6-position of the pyridine ring.
These tools are critical for resolving bond lengths, angles, and intermolecular interactions, which are essential for understanding its reactivity and binding properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-6-10(3-4-11(8)14)16-13(18)9-2-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNFEBMJKSYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CNC(=O)C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 6-hydroxynicotinic acid.
Coupling Reaction: The key step involves coupling these two starting materials using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is then purified using techniques like column chromatography to obtain the desired compound in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or H2/Pd (hydrogen gas with palladium catalyst) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent.
Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound to N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is N-(4-Bromo-3-methylphenyl)-6-fluoro-nicotinamide (CAS: 1375059-40-7, Molecular Formula: C₁₃H₁₀BrFN₂O, Molecular Weight: 309.14 g/mol) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Electronic Effects: The 6-hydroxyl group in the target compound introduces hydrogen-bonding capability and polarity, which may enhance solubility in polar solvents or interactions with biological targets.
Synthetic Challenges :
- The fluoro analog’s synthesis is guided by established protocols involving halogen exchange or coupling reactions , whereas the hydroxy derivative’s preparation may require protective group strategies to prevent oxidation or side reactions.
Biological Relevance :
- Fluorine’s small size and high electronegativity often make it a bioisostere for hydroxyl groups in drug design. However, the inability of fluorine to donate hydrogen bonds could lead to divergent pharmacological profiles between the two compounds.
Crystallographic Data :
- Neither compound’s crystal structure is explicitly reported in the provided evidence. However, programs like SHELXL and SHELXT are widely used for such determinations, suggesting that future studies could leverage these tools to resolve packing arrangements or conformational preferences.
Biological Activity
N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . Its structure includes a bromine atom on the aromatic ring, a methyl group, and a hydroxynicotinamide moiety, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of hydroxynicotinamide have shown cytotoxic effects against various cancer cell lines. In particular, studies involving quinazoline derivatives demonstrate significant apoptotic effects in glioblastoma cell lines at micromolar concentrations .
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| WHI-P154 | U373 | 0.813 | Induces apoptotic cell death |
| EGF-P154 Conjugate | U87 | <1 | Receptor-mediated endocytosis |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Compounds with similar structures have been evaluated for their antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : The hydroxynicotinamide moiety may interact with specific enzymes involved in cancer metabolism or bacterial growth.
- Receptor Interaction : Some derivatives demonstrate the ability to bind to cell surface receptors, facilitating targeted delivery into cells.
Study 1: Anticancer Efficacy
A study investigated the effects of a related hydroxynicotinamide derivative on glioblastoma cells. Results showed that treatment led to significant reductions in cell viability, with an observed IC50 value indicating potent activity at nanomolar concentrations. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial potential of various nicotinamide derivatives. The results indicated that certain compounds exhibited strong antibacterial activity against MRSA strains, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
